molecular formula C16H12ClN3O5S2 B2459974 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide CAS No. 895454-74-7

3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2459974
CAS No.: 895454-74-7
M. Wt: 425.86
InChI Key: UVYJZIAGXQPVBR-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound of high interest in medicinal chemistry and anticancer research. This molecule incorporates two significant pharmacophores: a benzo[d]thiazole core and a sulfonamide moiety. The benzothiazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent and selective antitumor properties . Research indicates that aminothiazole derivatives can exhibit promising antiproliferative activity against various cancer cell lines, including both drug-sensitive and multidrug-resistant models, and are investigated as potential scaffolds for novel anticancer agents . Furthermore, the sulfonamide functional group is widely recognized for its diverse biological activities and is a common feature in compounds that interact with enzymes and receptors . The specific presence of the 6-nitrobenzothiazole subunit, a known chemical building block, further underscores its utility in the synthesis and development of more complex bioactive molecules . This combination of features makes this compound a valuable compound for researchers exploring new chemical entities in oncology and for investigating structure-activity relationships in heterocyclic chemistry. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S2/c17-10-1-4-12(5-2-10)27(24,25)8-7-15(21)19-16-18-13-6-3-11(20(22)23)9-14(13)26-16/h1-6,9H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJZIAGXQPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 6-nitrobenzo[d]thiazole. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study by Kashyap et al. highlighted that derivatives of benzothiazole, including those with sulfonamide groups, demonstrated efficacy against various bacterial strains, including E. coli and S. aureus . The mechanism is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, a review on thiazole derivatives indicated that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines . Specifically, compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide have shown promising results in inhibiting tumor growth in vitro and in vivo.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been documented. A study found that certain benzothiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The sulfonamide group is thought to play a crucial role in modulating inflammatory pathways.

Anticonvulsant Activity

Recent research has pointed to the anticonvulsant potential of thiazole-containing compounds. For example, specific analogues have shown effective seizure control in animal models, indicating that structural modifications can lead to enhanced neuroprotective effects . The compound's ability to stabilize neuronal membranes may contribute to its anticonvulsant properties.

Data Table: Summary of Biological Activities

Activity TypeReference(s)Observations
Antimicrobial Effective against E. coli and S. aureus; disrupts cell wall synthesis
Anticancer Inhibits tumor growth; cytotoxic effects on cancer cell lines
Anti-inflammatory Reduces pro-inflammatory cytokines; potential for inflammatory disease treatment
Anticonvulsant Effective seizure control in animal models

Case Study 1: Antimicrobial Efficacy

A study conducted by Srivastava et al. investigated the antimicrobial efficacy of benzothiazole derivatives, including those structurally related to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antibiotic agent .

Case Study 2: Anticancer Activity

In a series of experiments assessing anticancer properties, compounds with similar structures were tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed significant cytotoxicity, suggesting that the incorporation of the thiazole ring enhances the compound's ability to induce apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-3-nitrobenzoic acid
  • 2-((4-chlorophenyl)sulfonyl)-3-(6-nitrobenzo[d]thiazol-2-yl)prop-2-enenitrile

Uniqueness

3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and nitrobenzo[d]thiazolyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O6S2C_{17}H_{14}ClN_{3}O_{6}S_{2} with a molecular weight of 455.88 g/mol. The compound features a sulfonyl group, a chlorophenyl moiety, and a nitro-substituted benzo[d]thiazolyl group, contributing to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, the compound was tested against Salmonella typhi and Bacillus subtilis, showing significant inhibition at specific concentrations. The structure-activity relationship (SAR) indicates that the presence of the sulfonyl and nitro groups enhances antibacterial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi25 µg/mL
Bacillus subtilis20 µg/mL
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that it possesses strong inhibitory activity against these enzymes, which are crucial in various physiological processes and pathologies.

EnzymeIC50 Value (µM)
Acetylcholinesterase15
Urease10

These findings suggest that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease (via AChE inhibition) and urinary infections (via urease inhibition) .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Further research is needed to elucidate the specific molecular targets involved.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Omar et al. evaluated various synthesized compounds for their antibacterial properties. Among them, this compound demonstrated significant activity against Salmonella typhi with an MIC of 25 µg/mL, indicating its potential for developing new antibacterial agents .
  • Enzyme Inhibition Research : Another study focused on enzyme inhibition reported that this compound effectively inhibited AChE with an IC50 of 15 µM, suggesting its potential use in treating neurodegenerative diseases.
  • Anticancer Activity Investigation : Research published in recent journals highlighted the anticancer properties of compounds with similar structures, leading to investigations into their mechanisms of action. The findings suggested that these compounds could disrupt cancer cell proliferation through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For sulfonylation, intermediates like 4-chlorophenylsulfonyl chloride can be reacted with a propanamide precursor under basic conditions (e.g., triethylamine in anhydrous DCM). The amidation step may employ coupling reagents such as HBTU or DCC to link the sulfonylpropanamide moiety to the 6-nitrobenzo[d]thiazol-2-amine scaffold. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • 1H/13C-NMR : To verify proton and carbon environments, particularly distinguishing sulfonyl and nitro group effects on aromatic protons (e.g., deshielding of benzo[d]thiazol protons due to nitro substitution) .
  • IR Spectroscopy : To confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI/HRMS) : To validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Antiproliferative activity is commonly assessed using the NCI-60 cancer cell line panel, with IC50 values calculated via MTT assays. Enzyme inhibition studies (e.g., kinase or protease targets) utilize fluorescence-based assays with appropriate positive controls (e.g., staurosporine for kinases). Dose-response curves are generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR studies should systematically vary substituents on the benzo[d]thiazole and sulfonyl moieties. For example:

  • Replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess effects on cellular uptake.
  • Modify the 4-chlorophenyl group with halogens (e.g., fluorine) to enhance metabolic stability .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like EGFR or PARP, followed by synthesis and validation .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values across cell lines)?

  • Methodological Answer : Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:

  • Standardization : Use identical passage numbers for cell lines and control for serum batch effects.
  • Mechanistic Profiling : Conduct target engagement assays (e.g., CETSA or SPR) to confirm direct binding.
  • Transcriptomic Analysis : Compare gene expression profiles of sensitive vs. resistant cell lines to identify compensatory pathways .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope Labeling : Use deuterated analogs to trace metabolic hotspots (e.g., sulfonyl or nitro group reduction).
  • Cryo-EM/X-ray Crystallography : Resolve metabolite-enzyme complexes to identify critical binding interactions .

Q. How can solubility challenges be overcome during formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonyl or amide moieties.
  • Nanoparticle Encapsulation : Utilize PLGA nanoparticles to improve bioavailability and reduce off-target toxicity .

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